Beta-D-galactopyranosyl azide

Übersicht

Beschreibung

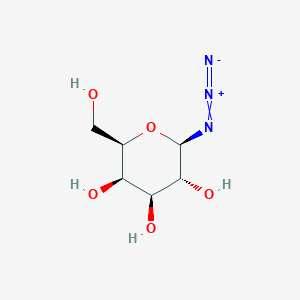

Beta-D-galactopyranosyl azide: is a chemical compound with the molecular formula C6H11N3O5 It is a derivative of galactose, a type of sugar, where the hydroxyl group at the anomeric carbon is replaced by an azide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Beta-D-galactopyranosyl azide can be synthesized through a one-step reaction from o-nitrophenyl-beta-D-galactopyranoside and azide, catalyzed by E461G-beta-galactosidase from Escherichia coli. The reaction is quantitative in the presence of excess azide, producing only the beta anomer . The product is then purified using extraction with ethyl acetate, silica gel chromatography, and crystallization, achieving a 71% yield .

Industrial Production Methods: The use of glycosynthases for the production of oligosaccharides, including this compound, is becoming increasingly important in industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions: Beta-D-galactopyranosyl azide undergoes various chemical reactions, including:

Hydrolysis: Catalyzed by beta-galactosidase, resulting in the formation of D-galactopyranose and azide.

Substitution Reactions: The azide group can participate in click chemistry reactions, forming triazoles.

Common Reagents and Conditions:

Hydrolysis: Requires beta-galactosidase enzyme and water.

Click Chemistry: Typically involves copper(I) catalysts and alkyne substrates.

Major Products:

Hydrolysis: Produces D-galactopyranose and azide.

Click Chemistry: Forms triazole derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis of Oligosaccharides

One of the primary applications of beta-D-galactopyranosyl azide is in the synthesis of oligosaccharides. A notable study demonstrated that a novel α-galactosynthase from Thermotoga maritima could convert this compound into α-galacto-oligosaccharides with high yields and regioselectivity. This synthesis method is crucial for producing biologically relevant oligosaccharides that are challenging to synthesize chemically due to their structural complexity .

Key Findings:

- The α-galactosynthase (TmGalA) was shown to effectively utilize this compound as a donor substrate, producing various galactosylated disaccharides.

- The method represents a significant advancement in oligosaccharide synthesis, potentially impacting fields such as glycobiology and drug development.

Inhibition of Bacterial Growth

This compound has been studied for its selective inhibition of bacterial growth, particularly in Escherichia coli. When hydrolyzed by the β-galactosidase enzyme, it releases azide ions that inhibit cell growth specifically in bacteria expressing this enzyme. This property makes this compound a valuable tool for molecular biology screening, particularly in studies involving gene expression and enzyme activity .

Mechanism of Action:

- The hydrolysis of this compound by β-galactosidase results in the production of galactose and azide ion.

- The azide ion acts as an inhibitor, effectively halting the growth of β-galactosidase-expressing strains while having no effect on non-expressing strains.

Click Chemistry Applications

In synthetic organic chemistry, this compound can be utilized in click chemistry reactions, particularly in the context of azide-alkyne cycloaddition (AAC). This reaction is fundamental for creating complex carbohydrates and glycosylated compounds efficiently. The incorporation of this compound into these reactions allows for the functionalization of carbohydrate structures without the need for protecting group strategies .

Imaging and Tracking Carbohydrates

Recent advancements have introduced this compound in live-cell imaging techniques. By tagging carbohydrates with azides, researchers can utilize mid-infrared photothermal imaging methods to visualize carbohydrate trafficking within cells without relying on traditional click chemistry . This application opens new avenues for studying carbohydrate dynamics and interactions within biological systems.

Summary Table of Applications

Wirkmechanismus

The mechanism of action of Beta-D-galactopyranosyl azide involves its interaction with enzymes such as beta-galactosidase. The enzyme catalyzes the hydrolysis of the compound, resulting in the formation of D-galactopyranose and azide . The azide group can also participate in click chemistry reactions, forming stable triazole rings .

Vergleich Mit ähnlichen Verbindungen

Beta-D-galactopyranosyl-(1->4)-beta-D-galactopyranose: Another galactose derivative used in similar applications.

1-Azido-1-deoxy-beta-D-lactopyranoside: Shares the azide functional group and is used in click chemistry.

Uniqueness: Beta-D-galactopyranosyl azide is unique due to its specific structure, which allows it to participate in both enzymatic hydrolysis and click chemistry reactions. This dual functionality makes it a versatile tool in various scientific and industrial applications .

Biologische Aktivität

Beta-D-galactopyranosyl azide is a glycosyl azide that has garnered attention due to its unique biological activities, particularly in the context of enzyme interactions and potential applications in molecular biology. This article explores the synthesis, biological activity, and implications of this compound based on diverse research findings.

Synthesis of this compound

The synthesis of this compound can be achieved through a one-step process using o-nitrophenyl-beta-D-galactopyranoside and azide, catalyzed by E461G-beta-galactosidase. This method yields a high purity product (71%) verified through various analytical techniques such as GLC, TLC, and NMR spectroscopy . The reaction is characterized by the selective formation of the beta anomer, which is crucial for its biological activity.

Inhibition of Bacterial Growth

One of the most significant biological activities of this compound is its selective inhibition of Escherichia coli strains that express beta-galactosidase. The compound is hydrolyzed by this enzyme, leading to the release of galactose and azide ions. The liberated azide ion is responsible for inhibiting bacterial growth, as it disrupts cellular processes .

Table 1: Inhibition Activity Against E. coli

| Strain Type | Growth Inhibition |

|---|---|

| E. coli (beta-galactosidase positive) | Yes |

| E. coli (beta-galactosidase negative) | No |

This selective inhibition suggests potential applications in molecular biology for screening beta-galactosidase activity.

Antibacterial Properties

Further studies have indicated that derivatives of this compound exhibit notable antibacterial properties. For instance, N-(β-D-galactopyranosyl)-thiosemicarbazide, a synthesized compound related to this compound, showed significant bactericidal and bacteriostatic effects against various pathogens including Salmonella and pathogenic E. coli serotypes .

Table 2: Antibacterial Activity of N-(β-D-galactopyranosyl)-thiosemicarbazide

| Microorganism | Bactericidal Activity (Zone Diameter in mm) |

|---|---|

| E. coli 055 | 24 |

| Salmonella spp. | 22 |

| Other pathogenic strains | 20 |

These findings highlight the potential for this compound and its derivatives in developing new antibacterial agents.

The hydrolysis mechanism of this compound by beta-galactosidase involves the formation of a covalent enzyme-substrate complex. The enzyme acts on the glycosidic bond, leading to the release of galactose and azide ions at a significant rate . This interaction not only elucidates the enzyme's substrate specificity but also provides insights into designing inhibitors that could target similar pathways in pathogenic bacteria.

Case Studies

- Escherichia coli Studies : Research demonstrated that this compound effectively inhibits growth in E. coli expressing beta-galactosidase, making it a useful tool for studying enzyme kinetics and bacterial resistance mechanisms .

- Antibacterial Testing : A series of in vitro experiments confirmed the bactericidal effects of related compounds against various microbial cultures, suggesting that modifications to the azide structure can enhance antibacterial efficacy .

Eigenschaften

IUPAC Name |

2-azido-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O5/c7-9-8-6-5(13)4(12)3(11)2(1-10)14-6/h2-6,10-13H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSRDTSABQYNYMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)N=[N+]=[N-])O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407911 | |

| Record name | 2-azido-6-(hydroxymethyl)oxane-3,4,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35899-89-9 | |

| Record name | 2-azido-6-(hydroxymethyl)oxane-3,4,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Beta-D-galactopyranosyl azide useful in studying enzyme activity?

A1: this compound serves as a substrate for the enzyme beta-galactosidase. Unlike typical substrates, the azide leaving group allows researchers to probe the enzyme's mechanism. For instance, studies have shown that this compound is hydrolyzed by Beta-galactosidase to produce galactose and azide ion at a rate slow enough to be mechanistically informative. [] This property makes it valuable for kinetic studies and mechanistic investigations.

Q2: How does the structure of this compound influence its interaction with Beta-galactosidase?

A2: The azide group in this compound plays a crucial role in its interaction with Beta-galactosidase. While the enzyme can hydrolyze the compound, it cannot catalyze the reverse reaction, synthesizing this compound from azide ion and the enzyme-bound galactosyl intermediate. [] This suggests limitations in the enzyme's ability to stabilize the transition state or binding interactions specific to the azide leaving group.

Q3: Can this compound be used to synthesize larger carbohydrate structures?

A3: Yes, this compound can be utilized as a starting material for the synthesis of more complex oligosaccharides. A novel alpha-galactosynthase, derived from the bacterium Thermotoga maritima, has been shown to effectively use this compound as a substrate. [] This enzyme catalyzes the formation of alpha-galacto-oligosaccharides, showcasing the potential of this compound as a building block in chemoenzymatic synthesis.

Q4: How does the reactivity of this compound compare to other Beta-galactosidase substrates?

A4: Studies comparing the reactivity of various substrates, including this compound, with Beta-galactosidase mutants like E461G provide valuable insights. The E461G mutation significantly enhances the enzyme's affinity for azide as a leaving group, leading to a substantial increase in the equilibrium constant for the transfer of the galactosyl group from the enzyme to azide. [] This highlights how specific mutations can drastically alter substrate preference and reaction outcomes.

Q5: Can this compound be utilized in solid-phase synthesis?

A5: Yes, a derivative of this compound has been successfully employed in solid-phase synthesis. Researchers synthesized a 2,3,4-tri-O-pivaloylated this compound with a hydroxy-functionalized spacer at the C-6 position. [] This derivative could be immobilized on a solid support, demonstrating its potential for combinatorial chemistry and the development of glycan arrays.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.